molecular formula C10H8FNO B12446622 2-Fluoro-4-propionylbenzonitrile

2-Fluoro-4-propionylbenzonitrile

Cat. No.: B12446622
M. Wt: 177.17 g/mol
InChI Key: WVODMJIHLZBTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-propionylbenzonitrile is an organic compound with the molecular formula C10H8FNO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 2-position and a propionyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-propionylbenzonitrile typically involves the introduction of the fluoro and propionyl groups onto the benzonitrile core. One common method is the Friedel-Crafts acylation reaction, where benzonitrile is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluoro group can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-propionylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The propionyl group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-Fluoro-4-carboxybenzonitrile.

    Reduction: Formation of 2-Fluoro-4-propionylbenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-propionylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-propionylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The fluoro group can enhance the compound’s ability to interact with biological molecules, while the propionyl group can influence its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzonitrile: Lacks the propionyl group, making it less versatile in certain reactions.

    4-Propionylbenzonitrile: Lacks the fluoro group, which can affect its reactivity and interactions.

    2-Fluoro-4-methylbenzonitrile: Similar structure but with a methyl group instead of a propionyl group.

Uniqueness

2-Fluoro-4-propionylbenzonitrile is unique due to the presence of both the fluoro and propionyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

2-fluoro-4-propanoylbenzonitrile

InChI

InChI=1S/C10H8FNO/c1-2-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3

InChI Key

WVODMJIHLZBTGP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.